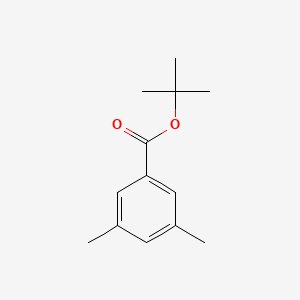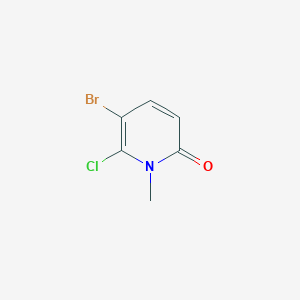![molecular formula C14H21BO3 B6333212 2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1688661-75-7](/img/structure/B6333212.png)
2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a type of phenylboronic acid, specifically (Methoxymethyl)phenylboronic acid . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular structure of this compound is complex. It has a molecular formula of CHBO, an average mass of 165.982 Da, and a monoisotopic mass of 166.080124 Da .Applications De Recherche Scientifique
Synthesis of Modified Chemical Compounds
This compound is utilized in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, which are studied for their inhibitory activity against serine proteases, including thrombin. These compounds exhibit weak N–B coordination in both solid state and solution, which is crucial for understanding their reactivity and potential applications in medicinal chemistry (Spencer et al., 2002).
Molecular Structure Analysis
The compound's structure has been analyzed through crystallographic studies, revealing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom. Such insights are valuable for the design of new compounds with desired physical and chemical properties (Coombs et al., 2006).
Catalysis and Reaction Mechanisms
Research on the rhodium-catalyzed arylation of fullerene (C60) with organoboron compounds in the presence of water shows that this compound does not significantly alter the energy profile of the reaction, despite potential steric hindrance. This finding is essential for developing new catalytic processes in organic synthesis (Martínez et al., 2015).
Polymer Synthesis
It serves as a monomer in the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization, resulting in polymers with narrow molecular weight distribution and almost perfect head-to-tail regioregularity. This application is crucial for the development of advanced polymeric materials (Yokozawa et al., 2011).
Fluorescent Probe Development
The compound has been used to develop a new 4-substituted pyrene derivative for H2O2 detection in living cells, demonstrating its potential in creating sensitive and selective fluorescent probes for biological applications (Nie et al., 2020).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It’s known that phenylboronic ester derivatives, which this compound is a part of, are widely used in biology, organic synthesis, catalysis, and crystal engineering .
Mode of Action
Phenylboronic esters are known to participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions . This reaction is characterized by exceptionally mild and functional group tolerant conditions .
Biochemical Pathways
Phenylboronic esters, including this compound, are known to be involved in the suzuki–miyaura cross-coupling reactions , which form carbon–carbon bonds and are crucial in various biochemical processes .
Result of Action
As a phenylboronic ester derivative, it may contribute to the formation of carbon–carbon bonds through suzuki–miyaura cross-coupling reactions , which could have various effects at the molecular and cellular levels depending on the specific context.
Action Environment
The suzuki–miyaura cross-coupling reactions, in which this compound may participate, are known for their mild and functional group tolerant conditions , suggesting that they may be relatively stable under a variety of environmental conditions.
Propriétés
IUPAC Name |
2-[2-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)12-9-7-6-8-11(12)10-16-5/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPLVCBMNLIZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)




![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)

![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)


![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)

![Sodium bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333228.png)